3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride
Overview
Description
3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H20ClNO3 and its molecular weight is 249.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Overview
The compound 3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride exhibits multifaceted applicability across various fields of scientific research. While direct references to this specific compound are scarce, the literature provides insights into closely related pyrrolidine-based compounds and heterocyclic scaffolds that share structural or functional similarities, providing a context for understanding the potential applications and significance of this compound in scientific research.
Heterocyclic Scaffolds in Pharmaceutical Development
Heterocyclic compounds, such as pyrrolidine-based structures, play a critical role in medicinal chemistry and drug development. These structures are integral to a multitude of bioactive molecules and pharmaceuticals. The pyrrolidine ring, a common nitrogen heterocycle, is widely utilized due to its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through a phenomenon known as "pseudorotation" (Li Petri et al., 2021).
Synthesis and Catalysis
The synthesis of heterocyclic compounds often involves complex reactions, where catalysts play a pivotal role in improving efficiency and selectivity. Hybrid catalysts, for instance, are essential for synthesizing pyranopyrimidine scaffolds, widely recognized for their medicinal and pharmaceutical applications. These catalysts facilitate the development of diverse and bioavailable lead molecules (Parmar et al., 2023).
Bioactive Heterocyclic Compounds
Heterocyclic compounds like coumarins and their derivatives exhibit a broad spectrum of biological activities, including antitumor, anti-inflammation, and antimicrobial effects. Structural modification of these molecules can tailor their biological activity and reduce systemic side effects, highlighting the importance of the core structure and substituents in determining bioactivity (Zhu & Jiang, 2018).
Application in Green Chemistry
The compound's relevance extends to green chemistry, where eco-friendly and atom-economical approaches are adopted for the synthesis of complex molecules, including heterocycles. Multi-component reactions (MCRs) are particularly noteworthy, offering a straightforward and selective method for constructing fused heterocyclic compounds in a single step, demonstrating the compound's potential contribution to sustainable chemical practices (Dhanalakshmi et al., 2021).
Properties
IUPAC Name |
pyrrolidin-3-ylmethyl oxane-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c13-11(10-2-5-14-6-3-10)15-8-9-1-4-12-7-9;/h9-10,12H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQWIDOLYLZEPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC(=O)C2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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